

Commercial Availability and Technical Guide for Arachidonic Acid-d5

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Compound of Interest					
Compound Name:	Arachidonic acid-d5				
Cat. No.:	B10820566	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Arachidonic acid-d5**, a crucial internal standard for the accurate quantification of arachidonic acid in various biological matrices. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based analytical techniques.

Introduction to Arachidonic Acid-d5

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a central role in inflammation and cell signaling. It is the precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. Accurate measurement of arachidonic acid levels is critical in many areas of research, from understanding inflammatory diseases to drug development.

Arachidonic acid-d5 (AA-d5) is a stable isotope-labeled analog of arachidonic acid, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection and quantification by a mass spectrometer, enabling correction for sample loss and analytical variability.



Commercial Suppliers and Product Specifications

Arachidonic acid-d5 is available from a number of reputable suppliers of research chemicals and analytical standards. The most common formulation is a solution in ethanol. Below is a summary of key suppliers and their product specifications.

Supplier	Catalog Number	Available Quantities	Purity/Isotopic Enrichment	Price (USD)
Cayman Chemical	9000477	100 μg, 1 mg	≥99% deuterated forms (d1-d5)	\$48 (100 μg), \$186 (1 mg)
Bertin Bioreagent	9000477	100 μg, 1 mg	Not specified (distributor for Cayman)	€72 (100 μg), Price for 1mg not listed
Biomol	Cay9000477- 100, Cay9000477-1	100 μg, 1 mg	>99% deuterated forms (d1-d5)	€66.00 (100 μg), €254.00 (1 mg)
MedChemExpres s	HY-109590S1	Custom	Not specified	Contact for quote
GlpBio	GC46872	Custom	Not specified	Contact for quote
Sanbio	9000477-1	1 mg	Not specified (distributor for Cayman)	Contact for quote

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

For researchers requiring different deuteration patterns, other isotopologues of arachidonic acid are also commercially available, such as Arachidonic acid-d8 and Arachidonic acid-d11.

Experimental Protocols

The primary application of **Arachidonic acid-d5** is as an internal standard for the quantification of arachidonic acid in biological samples. The following is a generalized protocol for the



analysis of fatty acids using GC-MS with a deuterated internal standard. This protocol may need to be optimized for specific sample types and instrumentation.

Materials and Reagents

- Arachidonic acid-d5 internal standard solution (e.g., 1 mg/mL in ethanol)
- Unlabeled arachidonic acid standard for calibration curve
- Solvents: Chloroform, Methanol, Hexane, Iso-octane (GC or HPLC grade)
- Derivatization reagent: Boron trifluoride in methanol (BF3-MeOH) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- Saturated sodium chloride solution
- · Anhydrous sodium sulfate
- Glass tubes with PTFE-lined screw caps

Sample Preparation and Lipid Extraction

- Sample Spiking: To a known amount of biological sample (e.g., plasma, tissue homogenate, cell lysate), add a precise amount of **Arachidonic acid-d5** internal standard. The amount of internal standard added should be comparable to the expected amount of endogenous arachidonic acid.
- Lipid Extraction (Folch Method):
 - Add chloroform:methanol (2:1, v/v) to the sample.
 - Vortex vigorously for 2 minutes.
 - Add 0.2 volumes of 0.9% NaCl solution and vortex again.
 - Centrifuge to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.



 Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

- Transesterification: To the dried lipid extract, add BF3-MeOH.
- Incubation: Heat the sample at 100°C for 30 minutes.
- Extraction of FAMEs:
 - After cooling, add hexane and saturated NaCl solution.
 - Vortex and centrifuge to separate the phases.
 - Collect the upper hexane layer containing the FAMEs.
 - Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
- Final Concentration: Evaporate the hexane to the desired final volume for GC-MS analysis.

GC-MS Analysis

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-23, SP-2560).
- Injection: Inject a small volume (e.g., 1 μL) of the FAMEs extract.
- Oven Temperature Program: Optimize for the separation of fatty acid methyl esters.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Data Acquisition: Use selected ion monitoring (SIM) for the highest sensitivity and specificity.
 Monitor the characteristic ions for the methyl ester of arachidonic acid and arachidonic acid-d5.

Quantification



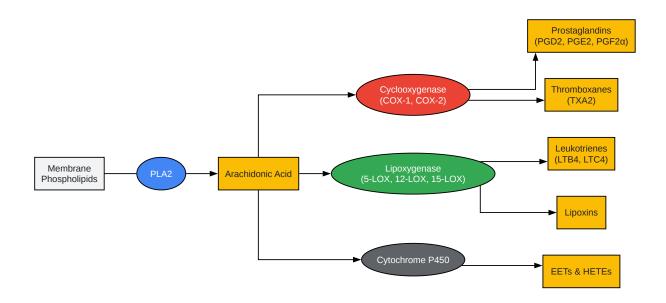
- Calibration Curve: Prepare a series of calibration standards containing known concentrations
 of unlabeled arachidonic acid and a constant concentration of Arachidonic acid-d5.
 Process these standards in the same manner as the samples.
- Data Analysis:
 - Determine the peak areas for the selected ions of the analyte and the internal standard in both the calibration standards and the samples.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled arachidonic acid standards.
 - Use the linear regression equation from the calibration curve to determine the concentration of arachidonic acid in the unknown samples based on their measured peak area ratios.

Visualizations

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the major metabolic pathways of arachidonic acid, leading to the production of various eicosanoids.





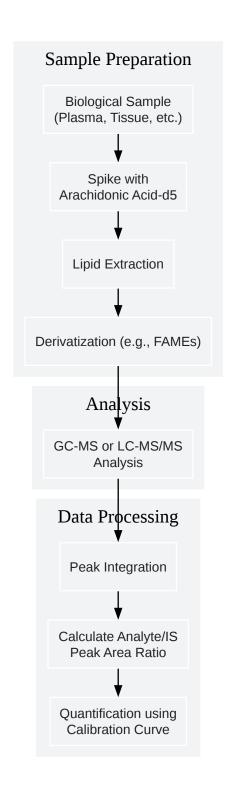
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Arachidonic Acid Metabolic Pathways

Experimental Workflow for Lipidomics Analysis

The diagram below outlines a typical workflow for a targeted lipidomics experiment using an internal standard like **Arachidonic acid-d5** for quantification.





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Quantitative Lipidomics Workflow



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References

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